Jak3-IN-6

概要

説明

JAK3-IN-6は、サイトカイン受容体媒介細胞内シグナル伝達に関与するヤヌスキナーゼファミリーのメンバーであるヤヌスキナーゼ3(JAK3)の選択的かつ不可逆的阻害剤です。 JAK3は免疫シグナル伝達において重要な役割を果たしており、様々な免疫関連疾患における治療介入のための有望な標的となっています .

科学的研究の応用

JAK3-IN-6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway.

Biology: Investigates the role of JAK3 in immune cell development and function.

Medicine: Potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Industry: Development of new drugs targeting JAK3 for various immune-related conditions

作用機序

JAK3-IN-6は、ヤヌスキナーゼ3酵素を阻害することによって効果を発揮し、JAK-STATシグナル伝達経路を妨害します。この経路は、免疫細胞の増殖、分化、および発達を調節するサイトカインからのシグナルを伝達するために不可欠です。 JAK3を選択的に阻害することにより、this compoundは下流のシグナル伝達を遮断し、免疫抑制効果をもたらします .

類似化合物:

NIBR3049: 高選択性を有する低ナノモルJAK3阻害剤。

ZINC79189223およびZINC66252348: JAK3に対する強い親和性を持つヘテロ環化合物

This compoundの独自性: this compoundは、その不可逆的阻害メカニズムと、他のヤヌスキナーゼファミリーメンバーに対するJAK3の高い選択性により際立っています。 この選択性は、潜在的な副作用を軽減し、耐容性を向上させ、治療用途のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Jak3-IN-6 is known to play a significant role in biochemical reactions, particularly in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway . This pathway is crucial for many vital cellular processes, including immune system control, cell division, differentiation, and apoptosis . This compound interacts with various enzymes and proteins, including JAK1, JAK2, JAK3, and TYK2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the function of granulosa cells, influencing their proliferation and steroidogenic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to the ATP pocket of JAK3 kinase, acting as a competitive inhibitor of ATP . This binding interaction leads to the phosphorylation of specific amino acid residues within JAK3, as well as CDKN1B and MAPK8IP3, suggesting possible activation or inhibition post-treatment .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, treatment with this compound has been shown to reduce the amounts of pSTAT3, a downstream target of JAK3, while overexpression of JAK3 increases pSTAT3 . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the JAK family, to which this compound belongs, has shown that the effects of these compounds can vary with different dosages .

Metabolic Pathways

This compound is involved in the JAK/STAT signaling pathway, a critical metabolic pathway in cells . This pathway regulates a wide range of cellular processes, including hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its interaction with cytokine receptors . This compound is noncovalently associated with these receptors, mediating tyrosine phosphorylation of receptors, and recruiting one or more STAT proteins .

Subcellular Localization

This compound is predominantly located at membranes, with significant amounts observed within the nucleus or in the cytoplasm . This localization is crucial for its activity and function, influencing its ability to modulate various signaling pathways .

準備方法

合成経路と反応条件: JAK3-IN-6の合成は、環化反応や塩素化反応による主要な中間体の形成を含む複数のステップを必要とします。 このプロセスは通常、ピラゾロピリミジン中間体の調製から始まり、最終的な化合物を得るためにさらに修飾されます .

工業的製造方法: this compoundの工業的製造には、高収率と高純度を確保するために反応条件の最適化が必要です。 これには、温度、圧力、および特定の触媒の使用を精密に制御して、所望の化学変換を促進することが含まれます .

化学反応の分析

反応の種類: JAK3-IN-6は、以下を含む様々な化学反応を受けます。

酸化: ヒドロキシメチルウラシルからジヒドロキシピリミジンカルバルデヒドへの変換。

塩素化: 主要な中間体を形成するために塩素原子を導入する。

環化: ピラゾロピリミジンコア構造の形成.

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤。

塩素化: 塩化チオニルまたは五塩化リン。

主要な生成物: これらの反応から生成される主要な生成物には、最終的なthis compound化合物を生成するためにさらに修飾される様々な中間体が含まれます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: JAK-STATシグナル伝達経路を研究するためのツール化合物として使用される。

生物学: 免疫細胞の発生と機能におけるJAK3の役割を調査する。

医学: 関節リウマチや乾癬などの自己免疫疾患に対する潜在的な治療薬。

類似化合物との比較

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

特性

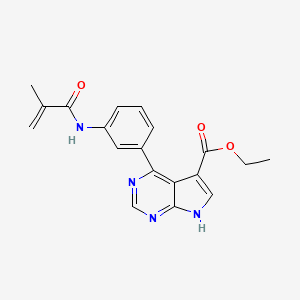

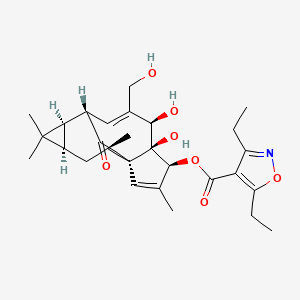

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

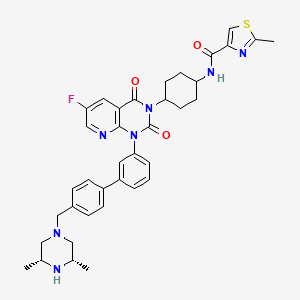

![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)

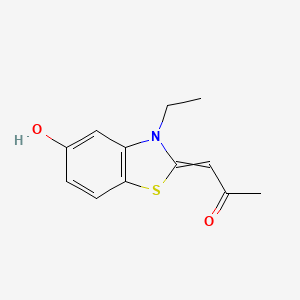

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

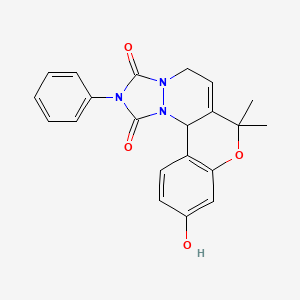

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)

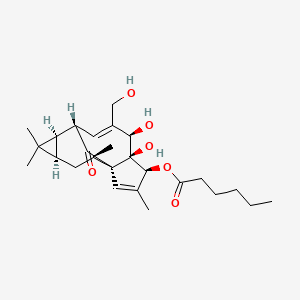

![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)